molecular formula C17H15Cl3N4O4S B11705113 N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide

N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide

Cat. No.: B11705113
M. Wt: 477.7 g/mol
InChI Key: NCYZWTHXMZSLPI-UHFFFAOYSA-N
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Description

N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an amine.

    Introduction of the Trichloroethyl Group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction.

    Attachment of the Thioureido Group: The thioureido group can be attached through a reaction with thiourea.

    Addition of the Methoxy and Nitro Groups: The methoxy and nitro groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxyl group, while reduction of the nitro group could yield an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: As a potential therapeutic agent due to its unique functional groups.

    Industry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2,2-Trichloro-1-(3-(2-methoxy-5-nitro-phenyl)-thioureido)-ethyl)-benzamide: can be compared with other benzamide derivatives, thiourea derivatives, and compounds with similar functional groups.

Uniqueness

    Functional Groups: The combination of trichloroethyl, methoxy, nitro, and thioureido groups makes this compound unique.

Properties

Molecular Formula

C17H15Cl3N4O4S

Molecular Weight

477.7 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H15Cl3N4O4S/c1-28-13-8-7-11(24(26)27)9-12(13)21-16(29)23-15(17(18,19)20)22-14(25)10-5-3-2-4-6-10/h2-9,15H,1H3,(H,22,25)(H2,21,23,29)

InChI Key

NCYZWTHXMZSLPI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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